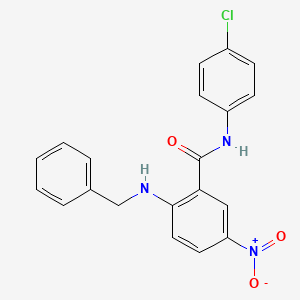![molecular formula C24H29N5O4 B4081071 3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide](/img/structure/B4081071.png)
3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide
説明
3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide, also known as NPPB, is a chemical compound that has been widely used in scientific research due to its unique properties. NPPB is a potent blocker of chloride channels and has been shown to have a variety of physiological effects. In
作用機序
3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide blocks chloride channels by binding to a site on the channel protein. The binding of 3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide causes a conformational change in the channel protein, which prevents chloride ions from passing through the channel. 3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide has been shown to be a non-specific blocker of chloride channels, meaning that it can inhibit multiple types of chloride channels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide are dependent on the specific chloride channels that are inhibited. In epithelial cells, 3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide has been shown to inhibit transepithelial chloride transport, which is important for regulating fluid secretion and absorption. In smooth muscle cells, 3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide has been shown to inhibit chloride channels involved in regulating smooth muscle contraction. In neurons, 3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide has been shown to inhibit chloride channels involved in regulating neuronal excitability.
実験室実験の利点と制限
One advantage of using 3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide in lab experiments is that it is a potent and specific inhibitor of chloride channels. This allows researchers to study the role of chloride channels in various physiological processes. However, one limitation of using 3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide is that it can have off-target effects on other ion channels and transporters. Additionally, the effects of 3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide can be dependent on the specific cell type and experimental conditions.
将来の方向性
There are several future directions for research involving 3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide. One area of interest is studying the role of chloride channels in cancer. Chloride channels have been shown to play a role in cancer cell migration and invasion, and 3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide has been shown to inhibit these processes. Another area of interest is studying the role of chloride channels in the immune system. Chloride channels have been shown to play a role in immune cell activation, and 3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide has been shown to inhibit this process. Finally, there is interest in developing more specific inhibitors of chloride channels, which could lead to new therapeutic targets for a variety of diseases.
科学的研究の応用
3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide has been widely used in scientific research as a tool to study chloride channels. Chloride channels play a critical role in a variety of physiological processes, including cell volume regulation, neuronal excitability, and acid-base balance. 3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide has been shown to inhibit chloride channels in a variety of cell types, including epithelial cells, smooth muscle cells, and neurons. This inhibition has been used to study the role of chloride channels in various physiological processes.
特性
IUPAC Name |
3-nitro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]-4-pyrrolidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O4/c1-2-23(30)28-15-13-26(14-16-28)20-8-6-19(7-9-20)25-24(31)18-5-10-21(22(17-18)29(32)33)27-11-3-4-12-27/h5-10,17H,2-4,11-16H2,1H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKILCOWOFXTQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)N4CCCC4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-4-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4081006.png)


![2-{4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-1-piperazinyl}acetamide](/img/structure/B4081016.png)
![N-[(4-chloro-1-methyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine](/img/structure/B4081024.png)
![isopropyl 2,7-dimethyl-5-(2-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4081033.png)
![4-chloro-N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4081045.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4081049.png)
![4-(4-{[2-(dimethylamino)ethyl]amino}-3-nitrophenyl)-2-methyl-1(2H)-phthalazinone](/img/structure/B4081054.png)
![2-(1H-benzimidazol-1-yl)-1-[(4-fluorophenoxy)methyl]ethyl acetate](/img/structure/B4081061.png)
![4-(4-chlorophenoxy)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B4081064.png)
![4-[4-(4-benzyl-1-piperazinyl)-3-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B4081065.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4081078.png)
![3-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4081085.png)